8-Bromo-9-beta-D-xylofuranosyladenine

Conformational Analysis Nucleoside Chemistry Structure-Based Drug Design

8-Bromo-9-beta-D-xylofuranosyladenine (8-bromo-xyloA) is a synthetic, modified purine nucleoside that pairs an adenine base with a beta-D-xylofuranosyl sugar, carrying a bromine atom at the C8 position. This halogen substitution fundamentally shifts the molecule's conformational preference from the canonical anti to a constrained syn glycosidic orientation, a feature confirmed by single-crystal X-ray diffraction.

Molecular Formula C10H12BrN5O4
Molecular Weight 346.14 g/mol
CAS No. 15830-78-1
Cat. No. B098591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-9-beta-D-xylofuranosyladenine
CAS15830-78-1
Synonyms8-bromo-9-beta-D-xylofuranosyladenine
8-bromo-xyloA
Molecular FormulaC10H12BrN5O4
Molecular Weight346.14 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5+,6-,9+/m1/s1
InChIKeyVJUPMOPLUQHMLE-ZUAPJGPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-9-beta-D-xylofuranosyladenine (CAS 15830-78-1): A Strategic 8-Bromo-Modified Xylonucleoside for Conformational Control and Synthetic Diversification


8-Bromo-9-beta-D-xylofuranosyladenine (8-bromo-xyloA) is a synthetic, modified purine nucleoside that pairs an adenine base with a beta-D-xylofuranosyl sugar, carrying a bromine atom at the C8 position. This halogen substitution fundamentally shifts the molecule's conformational preference from the canonical anti to a constrained syn glycosidic orientation, a feature confirmed by single-crystal X-ray diffraction . The syn bias, in turn, enables unique applications in studying the conformational determinants of enzyme-substrate recognition and serves as a benchmark for designing nucleoside inhibitors that require an alternative spatial presentation of the adenine heterocycle. This compound is thus differentiated from conventional adenosine analogs by its dual function as both a conformationally rigid probe and a versatile late-stage diversification handle.

Why 8-Bromo-9-beta-D-xylofuranosyladenine Cannot Be Replaced by 8-Bromoadenosine or Unsubstituted XyloA in Research and Procurement Protocols


The selection of 8-bromo-xyloA over its closest analogs—namely 8-bromoadenosine (CAS 2946-39-6) and the parent 9-beta-D-xylofuranosyladenine (xyloA, CAS 524-69-6)—is not a matter of incremental improvement but of divergent structural and functional properties. While all three molecules share a purine scaffold, their three-dimensional shapes in solution are fundamentally different, leading to distinct biological recognition profiles. 8-Bromoadenosine, built on a ribose sugar, preferentially adopts a C2'-endo (S-type) sugar pucker and an anti glycosidic conformation. XyloA, with its xylose sugar (inverted 3'-OH configuration), strongly favors a C3'-endo (N-type) sugar pucker while retaining the anti orientation . The introduction of the 8-bromo substituent on the xylofuranosyl scaffold, however, uniquely forces the molecule into a syn glycosidic conformation while diminishing the N-type sugar pucker preference . These conformational shifts directly dictate whether a nucleoside analog can be recognized as a substrate or inhibitor by kinases, polymerases, and deaminases. Simply put, a procurement decision that treats these compounds as interchangeable risks deploying a molecule with a completely unintended spatial presentation of its pharmacophore, invalidating structure-activity relationship (SAR) hypotheses and wasting downstream experimental resources.

8-Bromo-9-beta-D-xylofuranosyladenine: Quantified Conformational and Reactivity Differentiators for Evidence-Based Procurement


Glycosidic Bond Conformation: Syn-Constraint of 8-Bromo-xyloA vs. Anti-Preference of the Parent XyloA

The presence of the bulky bromine atom at C8 forces a syn glycosidic bond orientation in 8-bromo-xyloA. This is a qualitative but definitive structural shift from the parent compound xyloA, which adopts an anti orientation . The syn conformation has been unequivocally confirmed in the solid state by X-ray crystallography , making it a rare example of a purine nucleoside locked in this high-energy conformation without needing an additional covalent tether.

Conformational Analysis Nucleoside Chemistry Structure-Based Drug Design

Sugar Pucker Modulation: Reduced N-Type Conformational Bias of 8-Bromo-xyloA vs. the Strong N-Preference of XyloA

The xylose sugar in xyloA strongly prefers the C3'-endo (N-type) sugar pucker due to the stereoelectronic effects of the inverted 3'-hydroxyl group. The 8-bromo substitution significantly reduces this N-type preference, leading to a more dynamic sugar ring equilibrium . This finding was established through detailed 1H NMR coupling constant analysis, which directly probes the sugar ring's phase angle of pseudorotation.

Nucleoside Conformation Sugar Pucker Analysis Enzyme Recognition

Synthetic Utility: Versatile 8-Bromo Handle for Diversification vs. Non-Functionalized XyloA

The 8-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution, enabling the synthesis of diverse 8-substituted xylofuranosyladenine libraries . This is in stark contrast to the parent compound xyloA, which lacks this leaving group and requires more complex, lower-yielding synthetic routes to introduce substituents at the 8-position . Direct displacement of the bromide with nitrogen, oxygen, and sulfur nucleophiles has been demonstrated to proceed smoothly, affording 8-substituted purine xylofuranosides in good yields .

Nucleoside Diversification Medicinal Chemistry Late-Stage Functionalization

Binding Affinity to Adenosine A1 Receptor: A Distinct Pharmacological Profile from 8-Bromoadenosine

While 8-bromoadenosine (CAS 2946-39-6) is primarily recognized as an adenosine receptor agonist, preliminary evidence suggests that 8-bromo-xyloA may have a distinct profile as an antagonist ligand. Binding data indicate a Kd of 676 nM for 8-bromo-xyloA at the human A1 adenosine receptor . Additionally, functional assay data from a separate source describes the compound as an antagonist at the human recombinant adenosine A1 receptor expressed in CHO cells . This functional antagonism represents a qualitative pharmacodynamic difference from the agonist activity of 8-bromoadenosine, though the absence of a direct side-by-side comparison study mandates caution in interpretation.

Adenosine Receptor Binding Affinity GPCR Pharmacology

High-Value Application Scenarios for 8-Bromo-9-beta-D-xylofuranosyladenine Based on Its Differentiated Profile


Conformational Probe for Nucleoside Enzyme Specificity Studies

The syn-fixed conformation of 8-bromo-xyloA makes it an ideal tool for probing the conformational selection mechanisms of enzymes that act on adenosine. Unlike the anti-biased xyloA, 8-bromo-xyloA can be used to test whether a kinase, deaminase, or polymerase can accommodate a syn-oriented adenine base within its active site. This provides a critical 'yes/no' answer regarding the conformational stringency of the target enzyme .

Building Block for Parallel Synthesis of 8-Substituted Xylonucleoside Libraries

In medicinal chemistry programs targeting viral polymerases or cancer-associated kinases, the 8-bromo handle enables rapid diversification via palladium-catalyzed cross-coupling or nucleophilic displacement. This single-step conversion to 8-aminated, 8-alkoxylated, or 8-carbon-substituted derivatives vastly accelerates SAR exploration compared to de novo synthesis from xyloA, which requires electrophilic halogenation as an initial step .

Pharmacological Tool for Adenosine A1 Receptor Antagonism Research

The compound's measured Kd of 676 nM at the human A1 receptor and preliminary functional data describing it as an antagonist suggest its utility as a starting point for developing A1-selective antagonist probes. Its syn-conformation and xylose sugar distinguish it from the ribose-based 8-bromoadenosine, potentially offering a different binding mode that can be exploited in fragment-based drug discovery or biased signaling studies .

Reference Standard for Syn-Constrained Nucleoside Solid-State Analysis

Having been characterized by single-crystal X-ray diffraction, 8-bromo-xyloA serves as a well-defined reference standard for solid-state conformational analysis of syn-constrained purine nucleosides. Its crystallographic data provide a benchmark for interpreting the solid-state structures of novel nucleoside analogs, which is essential for quality control in pharmaceutical development .

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